molecular formula C18H19N3O6S2 B1201019 Pyridinium, 4-((2-((3-((acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-7-yl)amino)-2-oxoethyl)thio)-1-methyl-, hydroxide, inner salt, (6R-trans)- CAS No. 34409-23-9

Pyridinium, 4-((2-((3-((acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-7-yl)amino)-2-oxoethyl)thio)-1-methyl-, hydroxide, inner salt, (6R-trans)-

Cat. No.: B1201019
CAS No.: 34409-23-9
M. Wt: 437.5 g/mol
InChI Key: MVCWQSBQUMRYDD-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridinium, 4-((2-((3-((acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-7-yl)amino)-2-oxoethyl)thio)-1-methyl-, hydroxide, inner salt, (6R-trans)-, also known as Pyridinium, 4-((2-((3-((acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-7-yl)amino)-2-oxoethyl)thio)-1-methyl-, hydroxide, inner salt, (6R-trans)-, is a useful research compound. Its molecular formula is C18H19N3O6S2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridinium, 4-((2-((3-((acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-7-yl)amino)-2-oxoethyl)thio)-1-methyl-, hydroxide, inner salt, (6R-trans)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 4-((2-((3-((acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-7-yl)amino)-2-oxoethyl)thio)-1-methyl-, hydroxide, inner salt, (6R-trans)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

34409-23-9

Molecular Formula

C18H19N3O6S2

Molecular Weight

437.5 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(1-methylpyridin-1-ium-4-yl)sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H19N3O6S2/c1-10(22)27-7-11-8-29-17-14(16(24)21(17)15(11)18(25)26)19-13(23)9-28-12-3-5-20(2)6-4-12/h3-6,14,17H,7-9H2,1-2H3,(H-,19,23,25,26)/t14-,17-/m1/s1

InChI Key

MVCWQSBQUMRYDD-RHSMWYFYSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)[O-]

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)[O-]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)[O-]

Synonyms

7-(alpha-(1-methyl-4-pyridiniothio)acetamido)cephalosporanic acid
BL-S 217
BL-S-217

Origin of Product

United States

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